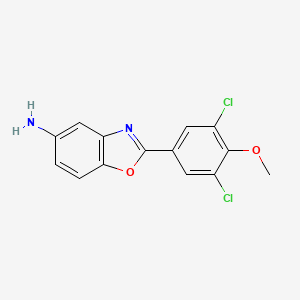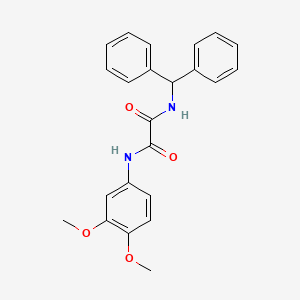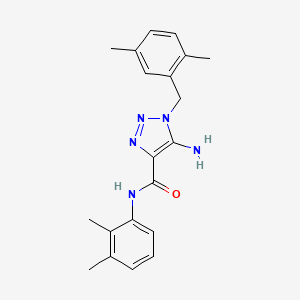![molecular formula C15H27N3O B2695740 N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide CAS No. 1798777-35-1](/img/structure/B2695740.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has been identified as a potential therapeutic agent for the treatment of various cancers, including solid tumors and hematological malignancies.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide targets RNA polymerase I transcription by binding to a specific DNA sequence in the rDNA promoter region, thereby inhibiting the initiation of transcription. This results in the downregulation of ribosomal RNA synthesis, which leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has also been shown to inhibit the DNA damage response pathway, which is critical for the survival of cancer cells.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the DNA damage response pathway, which is critical for the survival of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to downregulate ribosomal RNA synthesis, which leads to the inhibition of protein synthesis and the induction of cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is its specificity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is its toxicity, which can limit its clinical application. Further studies are needed to determine the optimal dosage and administration schedule for N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide.
Orientations Futures
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. One direction is the development of combination therapies that can enhance the anti-cancer activity of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. Another direction is the identification of biomarkers that can predict the response to N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide treatment. Additionally, the development of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide analogs with improved pharmacokinetic and pharmacodynamic properties is an area of active research. Finally, the clinical evaluation of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide as a therapeutic agent for cancer treatment is an important future direction for this field of research.
Conclusion
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide is a promising therapeutic agent for the treatment of various cancers. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and the activation of the p53 pathway. Despite its toxicity, N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has shown potent anti-cancer activity in preclinical models and has the potential to be used in combination with chemotherapy and radiation therapy. Further research is needed to determine the optimal dosing and administration schedule for N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide and to identify biomarkers that can predict the response to treatment.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide involves a multi-step process that begins with the reaction of 1,2-dimethylpropylamine with methyl acrylate to form N-(1,2-dimethylpropyl)methylacrylamide. This intermediate is then reacted with cyclohexylmethylamine to obtain N-(1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide. The final step involves the addition of cyanogen bromide to the amine group to form N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has been shown to have potent anti-cancer activity in preclinical models of various cancers, including breast, ovarian, pancreatic, and hematological malignancies. It selectively targets cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-12(2)15(3,11-16)17-14(19)10-18(4)13-8-6-5-7-9-13/h12-13H,5-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXFOKZWVZPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

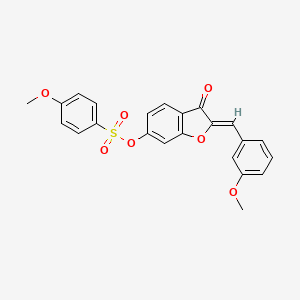
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
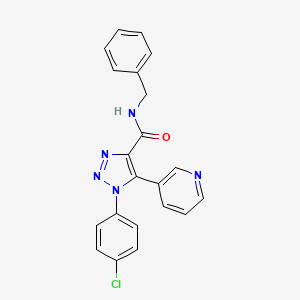
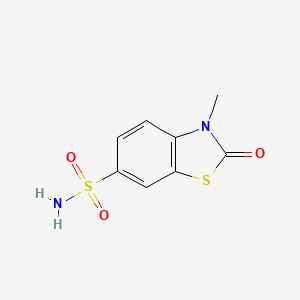
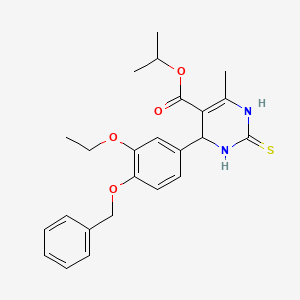
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
